molecular formula C18H19N5O B15007046 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B15007046
M. Wt: 321.4 g/mol
InChI Key: QGUMVIJMOUHVSK-UHFFFAOYSA-N
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Description

2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a phenyl group, and an acetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Moiety: This step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and phenyl group may interact with enzymes or receptors, modulating their activity. The acetamide moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and acetamide-containing molecules. For example:

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-(4-methoxyphenyl)-1H-tetrazole share the tetrazole ring structure.

    Acetamide Derivatives: Compounds such as N-phenylacetamide and N-(2-phenylethyl)acetamide share the acetamide moiety.

The uniqueness of 2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H19N5O/c1-14-7-9-16(10-8-14)18-20-22-23(21-18)13-17(24)19-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,24)

InChI Key

QGUMVIJMOUHVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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